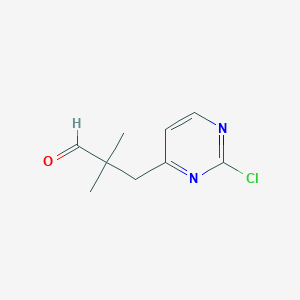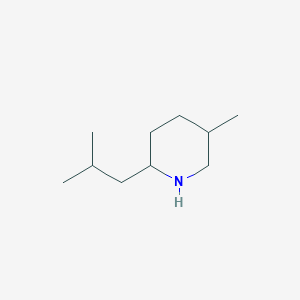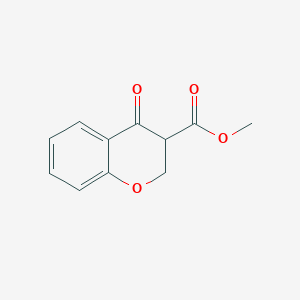![molecular formula C6H10O2 B13308685 7-Oxabicyclo[4.1.0]heptan-2-ol CAS No. 1192-78-5](/img/structure/B13308685.png)
7-Oxabicyclo[4.1.0]heptan-2-ol
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptan-2-ol is a bicyclic organic compound with the molecular formula C₆H₁₀O₂. It is also known as cis-2,3-epoxycyclohexan-1-ol. This compound is characterized by its unique bicyclic structure, which includes an oxygen bridge, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-ol typically involves the epoxidation of cyclohexene. One common method is the reaction of cyclohexene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the epoxide ring, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using cyclohexene and a suitable peracid. The reaction conditions would be optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction of the epoxide ring can yield cyclohexane-1,2-diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-2-ol involves its reactivity due to the strained epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the hydroxyl group.
Cyclohexane-1,2-diol: The reduced form of 7-Oxabicyclo[4.1.0]heptan-2-ol.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes.
Uniqueness
This compound is unique due to its specific bicyclic structure with an oxygen bridge and a hydroxyl group. This combination of features makes it a versatile compound in various chemical reactions and applications .
Propiedades
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-2-1-3-5-6(4)8-5/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUQPJNKERXQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922890 | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-78-5, 26828-73-9 | |
| Record name | NSC524037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC246184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)

![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)


![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)

amine](/img/structure/B13308664.png)


![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
